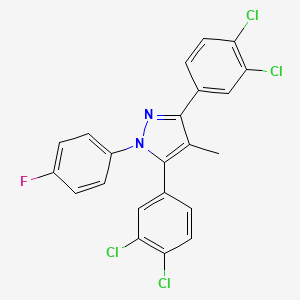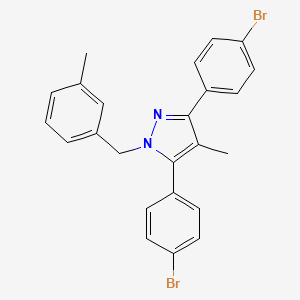![molecular formula C26H26N4O B10921185 1-benzyl-3,6-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921185.png)
1-benzyl-3,6-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BENZYL-3,6-DIMETHYL-N~4~-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines These compounds are known for their diverse biological activities and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-3,6-DIMETHYL-N~4~-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrazolopyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazines and pyridine derivatives.
Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base.
Dimethyl Substitution: Methylation reactions using methyl iodide or similar reagents can introduce the dimethyl groups.
Attachment of the Tetrahydronaphthalenyl Moiety: This step may involve a Friedel-Crafts alkylation or similar reaction to attach the tetrahydronaphthalenyl group to the core structure.
Formation of the Carboxamide Group: This can be achieved through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-3,6-DIMETHYL-N~4~-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles, electrophiles
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-BENZYL-3,6-DIMETHYL-N~4~-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-BENZYL-3,6-DIMETHYL-N~4~-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyridines: Compounds with similar core structures but different substituents.
Benzylated Derivatives: Compounds with benzyl groups attached to different positions.
Dimethylated Derivatives: Compounds with dimethyl groups in various positions.
Tetrahydronaphthalenyl Derivatives: Compounds with the tetrahydronaphthalenyl moiety attached to different core structures.
Uniqueness
1-BENZYL-3,6-DIMETHYL-N~4~-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of substituents and the resulting chemical properties
Properties
Molecular Formula |
C26H26N4O |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
1-benzyl-3,6-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C26H26N4O/c1-17-15-22(26(31)28-23-14-8-12-20-11-6-7-13-21(20)23)24-18(2)29-30(25(24)27-17)16-19-9-4-3-5-10-19/h3-7,9-11,13,15,23H,8,12,14,16H2,1-2H3,(H,28,31) |
InChI Key |
AUFLCIODVHMQRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C)C(=O)NC4CCCC5=CC=CC=C45 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(5-Fluorothiophen-2-yl)sulfonyl]piperidine](/img/structure/B10921113.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-[2-methyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10921126.png)
![1-ethyl-3,6-dimethyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921128.png)
![1-[4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B10921130.png)
![6-(4-fluorophenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10921146.png)
![(3aR,7aS)-2-{1-[4-(butan-2-yl)phenyl]propyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B10921153.png)
![5-Amino-2-[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1,3-oxazole-4-carboxamide](/img/structure/B10921159.png)
![ethyl 3-[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]propanoate](/img/structure/B10921162.png)

![N-methyl-4-(4-methylphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10921170.png)
![N-(2-chlorobenzyl)-3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10921172.png)
![6-cyclopropyl-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921174.png)
